Methyl 2-(4-acetamidobenzenesulfonamido)benzoate

Description

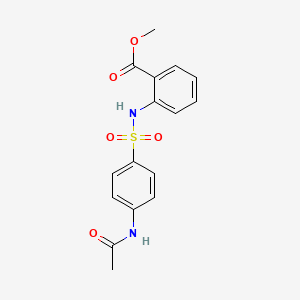

Methyl 2-(4-acetamidobenzenesulfonamido)benzoate (IUPAC name: methyl 2-{[(4-acetamidophenyl)sulfonyl]amino}benzoate) is a sulfonamide derivative synthesized for its antimicrobial properties. Its structure comprises a benzoate ester core substituted with a sulfonamide group linked to a 4-acetamidophenyl moiety (Fig. 1). The compound crystallizes in a triclinic system (space group $ P1 $) with unit cell parameters $ a = 8.2835 \, \text{Å}, b = 9.3722 \, \text{Å}, c = 10.8299 \, \text{Å}, \alpha = 85.537^\circ, \beta = 88.614^\circ, \gamma = 72.203^\circ $, and $ Z = 2 $, as determined by single-crystal X-ray diffraction (SC-XRD) . Key hydrogen-bonding interactions (N–H···O and C–H···O) stabilize its crystal lattice .

Sulfonamides like (I) are widely used to treat infections caused by Gram-positive/-negative bacteria, fungi, and protozoa . The acetamido group enhances solubility and bioavailability, while the methyl ester influences metabolic stability.

Properties

IUPAC Name |

methyl 2-[(4-acetamidophenyl)sulfonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-11(19)17-12-7-9-13(10-8-12)24(21,22)18-15-6-4-3-5-14(15)16(20)23-2/h3-10,18H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXNVYBBJKZXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(4-acetamidobenzenesulfonamido)benzoate typically involves the reaction of 2-aminobenzoic acid with 4-acetamidobenzenesulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-(4-acetamidobenzenesulfonamido)benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 2-(4-acetamidobenzenesulfonamido)benzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetamidobenzenesulfonamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Benzoate Esters

Propyl 2-(4-methylbenzenesulfonamido)benzoate

- Structure : Substituted with a 4-methylphenylsulfonamido group and a propyl ester.

- SC-XRD data reveal similar hydrogen-bonding patterns but distinct packing due to the larger ester group .

2-(4-Bromobenzenesulfonamido)acetic acid

- Structure : Replaces the benzoate ester with an acetic acid group and substitutes bromine at the para position.

- Properties : The carboxylic acid group enhances polarity, reducing membrane permeability. The bromine atom increases molecular weight (375.19 g/mol vs. 348.37 g/mol for (I)) and may influence halogen bonding .

- Applications : Intermediate in synthesizing thiazine heterocycles rather than direct antimicrobial use.

Methyl 4-acetamido-2-hydroxybenzoate

- Structure : Features acetamido and hydroxyl groups at positions 4 and 2, respectively, on the benzoate ring.

- Properties: The hydroxyl group introduces acidity ($ \text{p}K_a \approx 8-10 $) and hydrogen-bonding capacity, affecting solubility and reactivity. Synthesized via acetylation of 4-aminosalicylic acid .

- Applications : Precursor for pharmaceuticals, contrasting with (I)’s direct antimicrobial role.

Quinoline-Linked Piperazine Benzoate Derivatives

Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and halogenated analogs (C2–C7) :

- Structure: Piperazine bridges a quinoline-carbonyl group and a methyl benzoate.

- Properties: The quinoline moiety imparts planar rigidity, enhancing π-π stacking. Halogen substituents (Br, Cl, F) increase molecular weight and influence electronic properties (e.g., C2: $ \text{MW} = 517.34 \, \text{g/mol} $).

Sulfonylurea Pesticides

Examples include bensulfuron-methyl and primisulfuron-methyl :

- Structure : Benzoate esters with sulfonamide-linked pyrimidine groups.

- Properties : The pyrimidine ring introduces herbicidal activity via acetolactate synthase inhibition. Higher molecular weights (e.g., bensulfuron-methyl: $ \text{MW} = 410.4 \, \text{g/mol} $) and sulfonylurea linkage differentiate them from (I).

- Applications : Agricultural herbicides, distinct from (I)’s antimicrobial focus.

Data Tables

Table 1: Structural and Physical Properties

Table 2: Key Research Findings

Biological Activity

Methyl 2-(4-acetamidobenzenesulfonamido)benzoate is a sulfonamide compound that has garnered attention for its significant biological activity, particularly in the realms of antimicrobial and anti-inflammatory properties. This article delves into its biological mechanisms, research findings, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula for this compound is CHNOS, featuring a unique V-shaped structure due to the dihedral angle of approximately 79.66° between its aromatic rings. The compound consists of a methyl ester group and a sulfonamide moiety, which are critical for its biological activity. The presence of an acetamide substituent further enhances its interaction with biological targets .

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamide derivatives. This mechanism involves the compound's interaction with enzymes critical for folate metabolism, thereby exhibiting antimicrobial effects against a variety of Gram-positive and Gram-negative bacteria, as well as certain protozoa and fungi.

Biological Activity Overview

- Antimicrobial Properties : Research indicates that this compound demonstrates substantial antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : The compound is also being studied for its potential anti-inflammatory properties, which could broaden its therapeutic applications beyond antimicrobial use.

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to highlight its unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-amino benzoate | Amino group at para position | Lacks sulfonamide functionality |

| Sulfanilamide | Simple sulfonamide structure | No ester group present |

| Methyl 2-(4-sulfamoylphenyl)benzoate | Contains a sulfamoyl group | More complex due to additional functional groups |

| Methyl 2-(4-methoxybenzenesulfonamido)benzoate | Methoxy group instead of acetamide | Different substituent influences solubility |

This table illustrates how this compound stands out due to its specific combination of functionalities that enhance its biological activity and therapeutic potential compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have focused on the compound's interactions with various biological targets. For instance, it has shown promising results in inhibiting enzymes involved in folate metabolism, which is crucial for bacterial growth. In vitro studies have demonstrated effective inhibition against multiple bacterial strains, suggesting potential applications in antibiotic development.

Another area of investigation includes the compound's compatibility with other drugs in combination therapies. Research is ongoing to explore how it can be effectively used alongside existing antibiotics to enhance therapeutic outcomes while minimizing resistance development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.